molecular formula C19H17NO4 B2500040 (2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate CAS No. 622359-94-8

(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Cat. No.: B2500040
CAS No.: 622359-94-8
M. Wt: 323.348
InChI Key: NOOYXKFGPZCEOT-SXGWCWSVSA-N
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Description

The compound “(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate” (CAS: 622795-29-3) is a benzofuran derivative characterized by a Z-configuration at the double bond connecting the benzofuran core to the pyridin-3-ylmethylidene substituent. Its molecular formula is C₂₂H₁₉NO₅, with a molecular weight of 403.4 g/mol . The structure includes:

  • A 3-oxo-2,3-dihydrobenzofuran scaffold.
  • A 2,2-dimethylpropanoate (pivalate) ester at the 6-position, introducing steric bulk and lipophilicity.

Its stereochemical configuration (Z) and substituent arrangement distinguish it from analogs with alternative aryl groups or ester functionalities .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-19(2,3)18(22)23-13-6-7-14-15(10-13)24-16(17(14)21)9-12-5-4-8-20-11-12/h4-11H,1-3H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOYXKFGPZCEOT-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CN=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CN=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N1O4C_{22}H_{25}N_{1}O_{4} with a molecular weight of approximately 373.44 g/mol. The structure features a benzofuran core, which is known for various biological activities, and a pyridine moiety that may contribute to its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the benzofuran and pyridine rings allows for potential binding to various biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or disease processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study A Investigated the antioxidant properties of similar benzofuran derivatives; found significant radical scavenging activity.
Study B Reported anti-inflammatory effects in animal models when administered at specific dosages.
Study C Assessed antimicrobial activity against Gram-positive and Gram-negative bacteria; the compound showed promising results.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzofuran derivatives, focusing on substituent variations, molecular properties, and stereochemical features.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Benzofuran Ester/Functional Group Key Features
Target Compound: (2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate C₂₂H₁₉NO₅ 403.4 Pyridin-3-ylmethylidene 2,2-dimethylpropanoate (pivalate) High lipophilicity due to bulky pivalate; pyridine enhances electronic conjugation .
(2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate C₂₂H₁₆O₇ 392.36 2-Furylmethylene 2,6-dimethoxybenzoate Lower molecular weight; dimethoxybenzoate increases polarity .
(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate C₂₁H₂₂O₇ 382.14 3,4-Dimethoxyphenylmethylidene 2,2-dimethylpropanoate (pivalate) Methoxy groups enhance solubility; shared pivalate ester with target compound .
2-{[(2Z)-2-[(3-Chlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid C₁₉H₁₅ClO₅ ~356.76 3-Chlorophenylmethylidene Propanoic acid Acidic functional group increases hydrophilicity; chlorine adds electronegativity .
(2Z)-3-Oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl (E)-3-phenylprop-2-enoate C₂₄H₁₇NO₅ ~423.4 (calc.) Pyridin-4-ylmethylidene (E)-Cinnamate Extended conjugation from cinnamate; pyridine positional isomerism .

Key Observations

Substituent Effects: Pyridine vs. Pyridin-4-yl derivatives () differ in nitrogen positioning, altering steric and electronic profiles . Methoxy and Chloro Substituents: Compounds with 3,4-dimethoxyphenyl () or 3-chlorophenyl () groups exhibit modulated solubility and reactivity. Methoxy groups increase polarity, while chlorine enhances electrophilicity .

Ester Functionality: Pivalate (2,2-Dimethylpropanoate): The bulky pivalate ester in the target compound and ’s analog enhances lipophilicity and metabolic stability compared to polar esters like dimethoxybenzoate () or hydrophilic propanoic acid () .

Stereochemical Considerations :

  • All compounds retain the Z-configuration at the benzofuran double bond, critical for maintaining planar conjugation and structural rigidity.

Theoretical and Experimental Data

  • Molecular Weight Trends : The target compound (403.4 g/mol) is heavier than dimethoxybenzoate (392.36 g/mol) and chlorophenyl (~356.76 g/mol) analogs due to the pyridine ring and pivalate group .
  • Polar Surface Area (PSA): The target compound’s PSA is 84 Ų (calculated), comparable to dimethoxybenzoate derivatives but lower than propanoic acid analogs due to the nonpolar pivalate .

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